molecular formula C12H21N3O3 B12980706 tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12980706
M. Wt: 255.31 g/mol
InChI Key: ZHRGVNZSFKXDKB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Spirocyclic Compound Research

Spirocyclic compounds were first identified by von Baeyer in 1900, who introduced the concept of bicyclic molecules connected through a single atom, termed the spiroatom. Since then, spiro compounds have been extensively studied due to their unique three-dimensional architectures, which confer distinct stereochemical and physicochemical properties. The spiro center creates rigid, three-dimensional frameworks that reduce conformational flexibility, which is advantageous in molecular recognition and binding in biological systems. Over the decades, the nomenclature and synthetic methodologies for spiro compounds have evolved, with significant advances in the 1950s and 1960s regarding stereochemical assignments and chiroptical studies. The 2,6-diazaspiro[3.4]octane framework, as found in tert-butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate, is part of this broader class of spiro compounds that have gained attention for their structural rigidity and potential applications in medicinal chemistry.

Significance in Modern Medicinal Chemistry

In contemporary medicinal chemistry, this compound serves as a valuable scaffold for drug design, particularly due to its spirocyclic architecture which imparts enhanced three-dimensionality and rigidity. These features improve target binding specificity and pharmacokinetic properties by reducing conformational entropy penalties and increasing molecular diversity. This compound and its derivatives have been explored as substituents in quinolone carboxylic acid derivatives, a class of synthetic antibiotics with broad-spectrum antibacterial activity. Specifically, derivatives bearing the 2,6-diazaspiro[3.4]octane moiety with methoxyimino substitution have demonstrated potent antibacterial effects, including activity against quinolone-resistant strains of gram-positive and gram-negative bacteria. Such compounds have shown promise in overcoming resistance issues associated with earlier quinolone antibiotics, making them significant in the development of next-generation antibacterial agents.

Data Table: Key Chemical and Physical Data of this compound

Property Value
Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Exact Mass 255.158 u
LogP (octanol-water partition) 1.10 (approximate)
Polar Surface Area (PSA) 63.16 Ų
Vapour Pressure 2.17 × 10⁻⁵ mmHg at 25°C
CAS Number 219680-63-4
Structural Features 2,6-Diazaspiro[3.4]octane core, tert-butyl ester, methoxyimino substituent (E-configuration)

Detailed Research Findings

  • The spirocyclic framework contributes to enhanced molecular rigidity, which is beneficial for binding affinity and selectivity in biological targets due to reduced conformational entropy loss upon binding.

  • The methoxyimino substituent in the (E)-configuration at the 8-position modulates electronic properties and steric environment, influencing the compound's interaction with enzymatic or receptor sites in antibacterial applications.

  • Studies on quinolone carboxylic acid derivatives incorporating the 2,6-diazaspiro[3.4]octane scaffold have demonstrated improved antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus and quinolone-resistant Streptococci, highlighting the therapeutic potential of this chemical motif.

  • The tert-butyl ester group serves as a protecting group or modulator of lipophilicity, impacting the compound's pharmacokinetic profile and synthetic accessibility.

This compound exemplifies the integration of spirocyclic chemistry into drug discovery, leveraging the unique spatial configuration and functional group diversity to address challenges in antibacterial drug resistance.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (5E)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9-

InChI Key

ZHRGVNZSFKXDKB-ZROIWOOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N/OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC

Origin of Product

United States

Preparation Methods

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The synthesis begins with the construction of the diazaspiro[3.4]octane scaffold, which is a bicyclic system containing two nitrogen atoms at positions 2 and 6. The typical approach involves:

  • Starting Materials: Piperazine derivatives or related diaza compounds
  • Spirocyclization: Formation of the spiro ring system via intramolecular cyclization reactions, often under basic or acidic catalysis
  • Protection: Introduction of the tert-butyl carboxylate protecting group at the 2-position nitrogen to stabilize the intermediate and facilitate further functionalization

This step is critical to ensure the correct ring size and nitrogen placement, which influences the biological activity of the final compound.

Introduction of the Methoxyimino Group

The methoxyimino substituent at the 8-position is introduced through an oxime formation reaction:

  • Oximation Reaction: The ketone or aldehyde precursor at the 8-position is reacted with methoxyamine hydrochloride under controlled pH conditions to form the methoxyimino group.
  • Stereochemical Control: The reaction conditions are optimized to favor the (E)-isomer, which is the desired configuration for biological activity. This may involve temperature control, solvent choice (e.g., acetonitrile, DMF), and use of catalysts or additives to enhance selectivity.

Purification and Characterization

  • Purification: The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity (>97%).
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and stereochemistry.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents/Conditions Notes
1 Spirocyclization Piperazine derivative, base or acid catalyst Formation of diazaspiro[3.4]octane core
2 Protection tert-Butyl chloroformate (BOC2O), base Introduction of tert-butyl carboxylate protecting group
3 Oximation Methoxyamine hydrochloride, solvent (DMF, acetonitrile), pH control Formation of (E)-methoxyimino group at position 8
4 Purification Chromatography (flash column, HPLC) Achieves >97% purity

Research Findings and Optimization Notes

  • Yield Optimization: Use of lithium salts (e.g., lithium chloride) in the oximation step can enhance the reactivity of reducing agents and improve yield of the methoxyimino intermediate.
  • Temperature Control: Maintaining reaction temperatures between 0 °C and reflux temperature of the solvent is critical to avoid side reactions and ensure stereoselectivity.
  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO are preferred for the oximation step due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Storage: The tert-butyl protected intermediates are typically stored under inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Weight 255.31 g/mol Calculated for C12H21N3O3
Purity ≥ 97% Achieved by chromatographic purification
Boiling Point Not typically distilled; predicted ~301 °C for related compounds High thermal stability
Storage Conditions Under inert gas, 2–8 °C To prevent degradation
pKa ~10.65 (related tert-butyl derivative) Influences reaction conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyimino group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imino derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its spirocyclic structure provides a rigid framework that can be useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid scaffold that enhances binding affinity. The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 8-(methoxyimino) C13H22N3O3 268.34 Hypothesized enhanced electronic interaction due to methoxyimino group; potential use in kinase inhibition or antimicrobial agents (inferred from nitrofuran analogs in ). N/A (target)
tert-Butyl 6-(5-bromopyrimidin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate (3s) 6-(5-bromopyrimidin-2-yl) C15H22BrN4O2 369.27 LCMS [M+H]+ 369.1/371.1 m/z; used as a lapatinib-derived analog for improving aqueous solubility and kinase inhibition .
tert-Butyl 6-benzyl-8-(4-methyl-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate (15) 6-benzyl, 8-(4-methyltriazolyl) C22H31N5O2 397.52 Potent nitrofuran analog with antimicrobial activity; synthesized via hydrazine-mediated cyclization .
tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate 8-(difluoromethyl) C12H19F2N2O2 269.29 Increased lipophilicity (predicted logP ~1.8) due to fluorine atoms; potential CNS drug candidate .
tert-Butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate 8-(hydroxymethyl) C12H22N2O3 242.31 Predicted CCS (collision cross-section): 160.0 Ų (M+H)+; hydroxymethyl group enhances solubility (logS ~-2.5) for aqueous formulations .
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (base structure) No substituents at positions 6 or 8 C11H20N2O2 212.29 Boiling point: 301.3±35.0°C; irritant (HazardClass IRRITANT); versatile intermediate for further functionalization .

Structural and Electronic Differences

  • Methoxyimino vs.
  • Methoxyimino vs. Triazolyl (15): The 4-methyltriazolyl substituent in compound 15 introduces a heteroaromatic ring, favoring π-π stacking in biological targets, whereas the methoxyimino group may engage in hydrogen bonding .
  • Methoxyimino vs. Difluoromethyl (): Difluoromethyl increases lipophilicity and metabolic stability, whereas methoxyimino could enhance solubility and electronic modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.